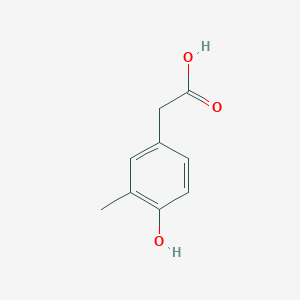

2-(4-Hydroxy-3-methylphenyl)acetic acid

Übersicht

Beschreibung

2-(4-Hydroxy-3-methylphenyl)acetic acid is a compound that is structurally related to a variety of phenylacetic acid derivatives, which have been studied for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structures have been synthesized and analyzed for their anti-inflammatory properties, molecular structures, and chemical reactivity.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions that introduce different substituents onto the phenylacetic acid framework. For instance, substituted (2-phenoxyphenyl)acetic acids with anti-inflammatory activity were synthesized with halogen substitution enhancing activity . Similarly, the synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid involved a diastereoselective cyanohydrin formation . These methods could potentially be adapted for the synthesis of this compound by altering the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of phenylacetic acid derivatives is crucial for their biological activity. X-ray crystallography has been used to determine the structure of related compounds, such as 4-(4′-acetoxybenzylidene)-2-methyl-5-oxazolone and its derivatives , and dl-4-Hydroxy-3-methoxymandelic Acid . These studies reveal how the orientation of substituents and the presence of hydrogen bonds can affect the overall molecular conformation.

Chemical Reactions Analysis

Phenylacetic acid derivatives undergo various chemical reactions that modify their structure and properties. For example, the biotransformation of 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid involved hydrolysis using bacterial species as biocatalysts . The (2-nitrophenyl)acetyl group has been used as a selectively removable hydroxyl protecting group, showcasing the versatility of phenylacetic acid derivatives in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylacetic acid derivatives are influenced by their molecular structure. For instance, the crystal structure of (2-methylphenoxy)acetic acid showed dimeric hydrogen bonding involving the carboxylate groups . The electronic behavior of intramolecular hydrogen bonds in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides was established by NBO studies . These findings provide insights into how the physical and chemical properties of this compound might be characterized.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

2-(4-Hydroxy-3-methylphenyl)acetic acid, through its derivatives and reactions, plays a significant role in the synthesis of various organic compounds. For instance, its involvement in three-component reactions leads to the formation of regioisomeric esters and carboxylic acids, showcasing its versatility in organic synthesis (Mukovoz et al., 2015). Moreover, its transformation into novel 4-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-3-pyrazolyl]-2-methylphenol derivatives underlines its potential in the creation of new chemical entities with possible biological activities (Ali & Yar, 2007). The application of this compound in the synthesis of chiral auxiliary compounds further emphasizes its utility in stereochemical studies and drug design, enhancing the precision and effectiveness of chemical synthesis (Majewska, 2019).

Biocatalysis and Molecular Imprinting

In biocatalysis, this compound derivatives are used to explore the stereoselectivity of bacterial species, providing insights into enzymatic reactions and the development of chiral compounds (Majewska, 2015). This application is pivotal in pharmaceutical research, where the chirality of molecules can significantly influence drug efficacy and safety. Additionally, the compound’s role in the synthesis of molecular imprinted polymer nanoparticles for the selective determination of pesticides in biological and environmental samples underscores its importance in analytical chemistry, ensuring the safety and quality of agricultural products and environmental health (Omidi et al., 2014).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Biochemische Analyse

Biochemical Properties

2-(4-Hydroxy-3-methylphenyl)acetic acid plays a role in several biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the liver. This compound can also interact with proteins involved in oxidative stress responses, such as superoxide dismutase. The hydroxyl group on the benzene ring allows for hydrogen bonding with other biomolecules, facilitating these interactions. Additionally, this compound can act as a substrate for enzymes involved in aromatic compound metabolism, influencing the biochemical pathways in which it participates .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In hepatocytes, it can influence the expression of genes involved in detoxification and oxidative stress responses. This compound can also modulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. In addition, this compound can impact cellular metabolism by altering the activity of enzymes involved in glycolysis and the citric acid cycle .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The hydroxyl group on the benzene ring allows it to form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting or activating enzyme activity. For example, it can inhibit the activity of cytochrome P450 enzymes, leading to altered metabolism of other compounds. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, such as increased oxidative stress and altered gene expression. These effects are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as reducing oxidative stress and enhancing detoxification pathways. At high doses, it can be toxic, leading to liver damage and other adverse effects. Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen. These findings highlight the importance of dosage in determining the safety and efficacy of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can then enter different biochemical pathways, such as the citric acid cycle or the pentose phosphate pathway. The interactions of this compound with enzymes and cofactors in these pathways can influence metabolic flux and the levels of other metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by various mechanisms. It can be taken up by cells through specific transporters, such as organic anion transporters, and can bind to proteins in the blood, facilitating its distribution throughout the body. The localization and accumulation of this compound within cells can affect its activity and function, influencing the overall biochemical effects of the compound .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound can be found in various cellular compartments, such as the cytoplasm, mitochondria, and endoplasmic reticulum. The presence of targeting signals or post-translational modifications can direct this compound to specific organelles, where it can exert its effects. For example, its localization in the mitochondria can influence mitochondrial function and energy production .

Eigenschaften

IUPAC Name |

2-(4-hydroxy-3-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-4-7(5-9(11)12)2-3-8(6)10/h2-4,10H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQJMAHBZVDMIIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634177 | |

| Record name | (4-Hydroxy-3-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29121-56-0 | |

| Record name | (4-Hydroxy-3-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: Does 4-hydroxy-3-methylphenylacetic acid interact with the enzyme 4-hydroxyphenylacetate 1-hydroxylase?

A1: Yes, the research indicates that 4-hydroxy-3-methylphenylacetic acid acts as an inhibitor of the enzyme 4-hydroxyphenylacetate 1-hydroxylase. [] The study determined a Ki value of 87 μM for this interaction, indicating its ability to compete with the enzyme's natural substrate, 4-hydroxyphenylacetic acid. []

Q2: What structural features are important for a compound to interact with 4-hydroxyphenylacetate 1-hydroxylase?

A2: The research highlights that a hydroxyl group at the C-4 position of the benzene ring is crucial for a compound to act as either a substrate or inhibitor of 4-hydroxyphenylacetate 1-hydroxylase. [] This suggests that this specific chemical group is essential for binding to the enzyme's active site.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrido[3,4-B]pyrazin-5(6H)-one](/img/structure/B1343274.png)